Tepoxalin

Catalog No.
S544934
CAS No.
103475-41-8
M.F
C20H20ClN3O3
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepoxalin

CAS Number

103475-41-8

Product Name

Tepoxalin

IUPAC Name

3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3

InChI Key

XYKWNRUXCOIMFZ-UHFFFAOYSA-N

SMILES

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O

solubility

Soluble in DMSO

Synonyms

5-(4-chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide, ORF 20485, ORF-20485, tepoxalin

Canonical SMILES

CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O

The exact mass of the compound Tepoxalin is 385.1193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Analgesic Effects in Animals

Tepoxalin's primary research focus lies in its analgesic (pain-relieving) properties in animals. Studies have investigated its effectiveness in managing pain following surgical procedures in various species, including:

  • Dogs: Research suggests Tepoxalin might be beneficial for pain control after surgeries like tibial osteotomy (bone cutting) [].
  • Cats: Tepoxalin is the only cyclooxygenase (COX) inhibitor class NSAID approved for use in cats []. Studies have explored its efficacy in managing postoperative pain.

Tepoxalin is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine. It is chemically classified as a hydroxamic acid with the molecular formula C20H20ClN3O3C_{20}H_{20}ClN_{3}O_{3} and a molar mass of 385.85 g/mol. Tepoxalin functions by inhibiting two key enzymes involved in inflammation: cyclooxygenase (COX) and lipoxygenase (5-LOX), which leads to a reduction in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes . It is marketed under the brand name Zubrin and is available in various formulations for oral administration to dogs and cats .

Tepoxalin acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase enzymes []. These enzymes are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, Tepoxalin reduces inflammation and pain [].

Tepoxalin's mechanism of action involves the inhibition of cyclooxygenase and lipoxygenase pathways, critical for the biosynthesis of prostaglandins and leukotrienes, respectively. The inhibition of these pathways results in decreased inflammation and pain . Specifically, tepoxalin catalyzes the oxygenation of arachidonic acid to produce various hydroperoxy derivatives, which are precursors to pro-inflammatory mediators .

Tepoxalin exhibits significant anti-inflammatory properties, making it effective for treating conditions such as osteoarthritis and postoperative pain in animals. Clinical studies have shown that it can effectively reduce pain and inflammation associated with musculoskeletal disorders in dogs and cats . In addition to its anti-inflammatory effects, tepoxalin has been noted for its immunomodulatory properties, enhancing the efficacy of other immunosuppressive agents like cyclosporine A in certain contexts .

Tepoxalin can be synthesized through several methods, typically involving the condensation of specific aromatic compounds with hydroxamic acid derivatives. The synthesis generally includes:

  • Formation of the pyrazole ring.
  • Introduction of the chlorophenyl and methoxyphenyl groups.
  • Hydroxamic acid formation through appropriate reactions involving carboxylic acid derivatives .

The synthesis process is designed to ensure high purity and yield, crucial for pharmaceutical applications.

Tepoxalin is primarily used in veterinary medicine for:

  • Pain relief: Effective in managing pain associated with osteoarthritis in dogs.
  • Anti-inflammatory treatment: Used post-surgery to reduce inflammation.
  • Immunomodulation: Investigated for potential synergistic effects with other immunosuppressive drugs .

Despite its effectiveness, tepoxalin was withdrawn from the U.S. market in 2017 due to concerns regarding safety profiles in certain animal populations .

Tepoxalin has been studied for potential interactions with other medications. Notably, it may decrease the excretion rate of certain drugs like aclidinium, potentially leading to elevated serum levels of these compounds . Additionally, it should not be administered concurrently with other NSAIDs or glucocorticosteroids due to risks of gastrointestinal toxicity and other adverse effects .

Several compounds share structural or functional similarities with tepoxalin. Here are some notable examples:

Compound NameClassKey Features
CarprofenNSAIDCOX-2 selective inhibitor; used for pain management
MeloxicamNSAIDPreferential COX-2 inhibition; common in veterinary use
PhenylbutazoneNSAIDBroad-spectrum anti-inflammatory; risk of side effects
Flunixin MeglumineNSAIDUsed for colic pain in horses; potent analgesic

Uniqueness of Tepoxalin: Unlike many traditional NSAIDs that predominantly inhibit COX enzymes, tepoxalin uniquely inhibits both COX and lipoxygenase pathways, providing a broader anti-inflammatory effect. This dual inhibition may contribute to its efficacy in managing complex inflammatory conditions in veterinary medicine .

Classical Synthetic Pathways

The classical synthetic pathways for tepoxalin synthesis have been extensively documented since the early 1990s, with the foundational work establishing multiple viable routes to this important pharmaceutical compound [1] [2]. The most established classical approach involves a multi-step condensation process starting with 4-chloroacetophenone and succinic anhydride as key building blocks [1].

The primary classical route begins with the condensation of 4-chloroacetophenone with succinic anhydride using lithium bis(trimethylsilyl)amide in tetrahydrofuran at negative twenty degrees Celsius. This reaction produces 6-(4-chlorophenyl)-4,6-dioxohexanoic acid, which serves as the crucial intermediate for subsequent pyrazole formation [1]. The dioxohexanoic acid intermediate undergoes cyclization with 4-methoxyphenylhydrazine in the presence of triethylamine in methanol at room temperature, yielding 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic acid [1].

The final step of the classical pathway involves the formation of the characteristic hydroxamic acid moiety through condensation with methylhydroxylamine. This transformation is typically achieved using oxalyl chloride as an activating agent in the presence of triethylamine at room temperature, completing the synthesis of tepoxalin [1] [3]. The classical methodology has proven robust and scalable, making it particularly suitable for large-scale manufacturing applications where process reliability is paramount.

Alternative classical pathways have been developed to address specific synthetic challenges. One notable variant involves the cyclization of 6-(4-chlorophenyl)-4,6-dioxohexanoic acid with refluxing acetic anhydride to form an intermediate tetrahydrofuran derivative. This intermediate is subsequently treated with methylhydroxylamine to form the corresponding hydroxamic acid derivative, followed by cyclization with 4-methoxyphenylhydrazine using sodium carbonate in refluxing ethanol [1].

Regioselective Synthesis Approaches

Regioselective synthesis represents a critical advancement in tepoxalin chemistry, addressing the fundamental challenge of controlling the substitution pattern on the pyrazole ring [2] [4]. The regioselectivity issue stems from the potential formation of both 1,3- and 1,5-diarylpyrazole isomers during the cyclization process, with only the 1,5-isomer possessing the desired biological activity.

The breakthrough regioselective methodology developed by Murray and colleagues achieved remarkable control over product formation through careful manipulation of reaction conditions and intermediate tautomeric forms [2] [4]. This approach specifically targets the formation of the thermodynamically preferred 1,5-diarylpyrazole structure while minimizing the formation of the undesired 1,3-regioisomer.

The regioselective synthesis employs 6-(4-chlorophenyl)-4,6-dioxohexanoic acid as the starting material, which is treated with 4-methoxyphenylhydrazine under precisely controlled conditions. The reaction is conducted in methanol at room temperature using triethylamine as a base, achieving yields of ninety-four percent with excellent regioselectivity favoring the 1,5-substitution pattern [2] [3].

Critical to the success of this regioselective approach is the understanding of tautomeric equilibria in the dicarbonyl intermediate. Research has demonstrated that the enol form of the precursor compound is responsible for formation of the 1,3-isomer, while the keto form preferentially leads to the desired 1,5-isomer [4]. By controlling the tautomeric equilibrium through careful selection of reaction conditions, including pH, temperature, and solvent choice, chemists can achieve selectivity ratios of 15:1 in favor of the desired product [4].

The regioselective methodology has been further refined through the discovery that conducting the reaction without added base, allowing the enol form to react directly with the hydrazine component, can completely reverse the regioselectivity to favor the 1,3-isomer when such compounds are needed for biological comparison studies [4]. This flexibility in controlling regioselectivity has proven invaluable for structure-activity relationship studies and process optimization.

Alternative Synthesis Methods

Pyrazole Formation Mechanisms

The mechanistic understanding of pyrazole formation in tepoxalin synthesis has evolved significantly through detailed kinetic studies and mechanistic investigations [5]. The pyrazole formation process involves multiple elementary steps, each with distinct kinetic characteristics and pH dependencies that collectively determine the overall reaction efficiency and selectivity.

The initial step involves hydrazone formation through nucleophilic attack of the phenylhydrazine nitrogen on the carbonyl carbon of the dicarbonyl precursor. This condensation reaction proceeds through a tetrahedral intermediate that undergoes dehydration to form the hydrazone linkage [5]. Kinetic studies have established that this step is first-order with respect to both the diketone and phenylhydrazine, with the overall rate expression following second-order kinetics [5].

The critical ring-closing step involves intramolecular nucleophilic attack by the terminal hydrazine nitrogen on the adjacent carbonyl group. This cyclization step has been identified as rate-determining under optimal conditions (pH 2.0), proceeding through an uncatalyzed mechanism that is not influenced by acid concentration in the optimal pH range [5]. The formation of the transient pyrazoline intermediate occurs rapidly under these conditions, followed by immediate dehydration to yield the aromatic pyrazole product.

The pH profile for pyrazole formation exhibits complex behavior with five distinct regions, each characterized by different rate-determining steps and mechanistic pathways [5]. In the most acidic region (pH 0-0.7), the reaction is completely inhibited due to protonation of the nucleophilic hydrazine. At intermediate acidity (pH 0.7-1.9), partial inhibition occurs due to competing protonation equilibria affecting the nucleophilicity of the reacting species [5].

The optimal pH range (pH 1.9-2.1) represents the mechanistic sweet spot where sufficient acid is present for both intermolecular and intramolecular proton transfers while avoiding excessive protonation of the nucleophilic centers [5]. In this region, the reaction achieves maximum rate with the cyclization step being rate-determining. At higher pH values (pH 2.1-3.0), the dehydration of the pyrazoline intermediate becomes rate-limiting, while at very high pH (above 3.0), general acid catalysis becomes dominant [5].

Temperature effects on pyrazole formation follow expected Arrhenius behavior, with increased temperatures accelerating all elementary steps. However, the regioselectivity shows interesting temperature dependence, with slightly elevated temperatures (50-80°C) favoring the formation of the desired 1,5-substitution pattern over the 1,3-isomer [5]. This temperature effect has been attributed to differences in the activation energies for the competing cyclization pathways.

Hydroxamic Acid Derivative Formation

The formation of hydroxamic acid derivatives represents the final critical transformation in tepoxalin synthesis, converting the carboxylic acid functionality to the bioactive hydroxamic acid moiety [6] [7]. This transformation is essential for the dual cyclooxygenase and lipoxygenase inhibitory activity that defines tepoxalin's unique pharmacological profile [7] [8].

The direct amidation approach using oxalyl chloride activation has emerged as the most reliable method for hydroxamic acid formation in tepoxalin synthesis [1] [3]. This method involves treating the carboxylic acid precursor with oxalyl chloride in the presence of a catalytic amount of dimethylformamide to generate the corresponding acid chloride intermediate. The acid chloride is then treated with methylhydroxylamine in the presence of triethylamine to form the desired hydroxamic acid with excellent yields and selectivity [3].

Alternative methods for hydroxamic acid formation include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) [6]. This approach offers milder reaction conditions and avoids the use of acid chlorides, which can be sensitive to hydrolysis. The coupling reagent methodology has been successfully applied to synthesize hydroxamic acid derivatives with high yields and minimal side product formation [6].

Recent advances in hydroxamic acid chemistry have introduced protected hydroxamic acid strategies using 1,4,2-dioxazole derivatives [9]. These protecting groups allow for the incorporation of hydroxamic acid functionality into complex synthetic sequences while maintaining stability under various reaction conditions. The protected hydroxamic acids can be deprotected under mild acidic conditions to reveal the free hydroxamic acid, providing excellent selectivity and functional group tolerance [9].

The mechanism of hydroxamic acid formation through the oxalyl chloride methodology proceeds through initial acid chloride formation, followed by nucleophilic attack by the nitrogen of methylhydroxylamine [10]. The reaction is typically conducted at room temperature in dichloromethane or similar aprotic solvents to minimize competitive hydrolysis of the acid chloride intermediate. Triethylamine serves both as a base to neutralize the hydrogen chloride byproduct and as a nucleophilic catalyst to facilitate the coupling reaction [10].

Industrial Synthesis Considerations

Industrial scale synthesis of tepoxalin presents unique challenges that require careful consideration of multiple factors including equipment design, process safety, raw material quality, and regulatory compliance [11] [12] [13]. The transition from laboratory-scale synthesis to full manufacturing scale involves systematic evaluation of each unit operation to ensure consistent product quality and process economics.

Scale-up equipment considerations center on heat transfer management, which becomes increasingly challenging as reactor volumes increase [12] [14]. The exothermic nature of several key transformations in tepoxalin synthesis requires sophisticated temperature control systems to maintain optimal reaction conditions. Industrial reactors must be equipped with enhanced cooling systems and continuous temperature monitoring to prevent thermal runaway conditions that could compromise product quality or safety [12].

Raw material quality control assumes critical importance in industrial synthesis, as batch-to-batch variation in starting materials can significantly impact yield and product purity [12] [11]. Implementation of stringent incoming material specifications, including detailed analytical testing protocols, helps ensure consistent feedstock quality. Multiple supplier qualification strategies provide supply chain resilience while maintaining quality standards [11].

Process safety considerations for industrial tepoxalin synthesis include comprehensive hazard analysis of all reaction steps, with particular attention to exothermic reactions and pressure generation [12] [13]. The use of oxalyl chloride in the hydroxamic acid formation step requires specialized handling procedures and emergency response protocols due to the toxic nature of the reagent and its decomposition products [13].

Yield optimization at industrial scale requires systematic application of process analytical technology and Design of Experiments methodologies to identify optimal operating conditions [15] [11]. The ten-fold rule for scale-up provides initial guidance, but actual scale-up factors are typically determined through pilot plant studies that bridge the gap between laboratory and full-scale manufacturing [16].

Purification and crystallization processes require particular attention during scale-up, as crystal formation kinetics can be dramatically different in large-scale equipment [17] [18]. Controlled cooling protocols, seeding strategies, and in-situ monitoring systems help ensure consistent crystal quality and morphology across different batch sizes [17]. The implementation of Quality by Design principles throughout the crystallization process enables real-time adjustment of parameters to maintain product specifications [15].

Waste management and environmental considerations play increasingly important roles in industrial synthesis design [13]. Process intensification techniques, including solvent recycling and waste minimization strategies, help reduce the environmental footprint while improving process economics [13]. The development of continuous manufacturing approaches offers additional opportunities for waste reduction and improved process efficiency [19].

Recent Advances in Synthetic Methodology

The period from 2020 to 2025 has witnessed significant advances in synthetic methodology applicable to tepoxalin synthesis, with particular emphasis on automation, continuous processing, and green chemistry principles [19] [20]. These developments represent fundamental shifts in how pharmaceutical synthesis is approached, moving from traditional batch-based methods toward more efficient and sustainable continuous processes.

Automated flow synthesis optimization has emerged as a transformative technology for pharmaceutical manufacturing [19]. Recent implementations of multi-step continuous flow processes with automated optimization have demonstrated the ability to reduce the number of experiments required to identify optimal conditions by fifty to sixty percent compared to traditional approaches [19]. These systems employ real-time monitoring and dynamic condition adjustment to maximize process efficiency while minimizing resource consumption.

The integration of machine learning algorithms with flow chemistry platforms has enabled unprecedented optimization efficiency [20]. Gradient-based search algorithms coupled with multi-objective optimization functions can simultaneously optimize for yield, material consumption, and productivity [20]. Dynamic flow systems that adjust process inputs in controlled manners to collect transient reaction data maximize the information content of each experiment, leading to more comprehensive process understanding with fewer experimental runs [20].

Biocatalytic approaches to hydroxamic acid synthesis have gained significant attention as sustainable alternatives to traditional chemical methods [21]. Enzymatic reduction strategies employing alcohol dehydrogenases have demonstrated exceptional stereoselectivity while operating under mild, environmentally benign conditions [21]. These biocatalytic methods offer particular advantages for pharmaceutical synthesis where high enantiomeric purity is essential and where traditional chemical reduction methods may require harsh conditions or expensive chiral catalysts.

Process intensification techniques have been successfully applied to tepoxalin-related synthetic transformations, demonstrating improved efficiency and reduced environmental impact [19]. The integration of continuous manufacturing principles with Quality by Design methodologies has enabled real-time process analytical technology implementation, resulting in improved batch-to-batch consistency and reduced process development timelines [15].

Microfluidic technology has enabled precise control over reaction conditions at the microscale, allowing for systematic optimization studies that would be impractical using conventional equipment [22]. These platforms have proven particularly valuable for investigating reaction kinetics and mechanism under precisely controlled conditions, leading to improved understanding of fundamental reaction pathways [22].

The development of ionic liquid-based synthetic methodologies has opened new avenues for environmentally sustainable tepoxalin synthesis [23]. Recent studies have demonstrated the use of ionic liquids as both reaction media and catalysts, with the added benefit of easy recyclability [23]. These green chemistry approaches align with increasing regulatory and commercial pressure for more sustainable pharmaceutical manufacturing processes.

Temperature and pressure optimization using advanced process control systems has enabled operation under previously inaccessible conditions [19]. The ability to safely operate at elevated temperatures and pressures in continuous flow systems has unlocked new synthetic pathways and improved reaction efficiency [19]. These advances are particularly relevant for tepoxalin synthesis, where precise temperature control is critical for achieving optimal regioselectivity in pyrazole formation.

Drug repurposing research has identified new therapeutic applications for tepoxalin, driving renewed interest in synthetic methodology development [24] [25]. The discovery of anti-cancer potential has spurred investigation into modified synthetic routes that could enable the preparation of structural analogs for structure-activity relationship studies [25]. These efforts have led to the development of more flexible synthetic approaches that can accommodate structural modifications while maintaining synthetic efficiency.

The implementation of artificial intelligence and machine learning in synthetic planning has revolutionized approach to process optimization [20]. These tools can predict optimal reaction conditions based on limited experimental data and can identify previously unexplored synthetic pathways that may offer advantages over established routes [20]. The integration of these computational tools with automated synthesis platforms represents the cutting edge of pharmaceutical process development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.1193192 g/mol

Monoisotopic Mass

385.1193192 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TZ4OX61974

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Reduction of inflammation and relief of pain caused by acute and chronic musculoskeletal disorders.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

QM01AE92

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Pictograms

Irritant

Irritant

Other CAS

103475-41-8

Wikipedia

Tepoxalin
Prodine

Use Classification

Veterinary drugs -> Musculo-skeletal system -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lopes C, Carregaro AB, Freitas GC, Padilha VS, Lukarsewski R, Paim FC, Lopes ST. Effect of tepoxalin on renal function and hepatic enzymes in dogs exposed to hypotension with isoflurane. Vet Anaesth Analg. 2014 Sep;41(5):459-67. doi: 10.1111/vaa.12129. PubMed PMID: 24961730.
2: Loftus JP, Cavatorta D, Bushey JJ, Levine CB, Sevier CS, Wakshlag JJ. The 5-lipoxygenase inhibitor tepoxalin induces oxidative damage and altered PTEN status prior to apoptosis in canine osteosarcoma cell lines. Vet Comp Oncol. 2016 Jun;14(2):e17-30. doi: 10.1111/vco.12094. PubMed PMID: 24813477.
3: McCarthy RJ. Tepoxalin no longer available commercially. Am J Vet Res. 2013 Jul;74(7):948. doi: 10.2460/ajvr.74.7.948. PubMed PMID: 23802664.
4: Lomas AL, Lyon SD, Sanderson MW, Grauer GF. Acute and chronic effects of tepoxalin on kidney function in dogs with chronic kidney disease and osteoarthritis. Am J Vet Res. 2013 Jun;74(6):939-44. doi: 10.2460/ajvr.74.6.939. PubMed PMID: 23718664.
5: Charlton AN, Benito J, Simpson W, Freire M, Lascelles BD. Evaluation of the clinical use of tepoxalin and meloxicam in cats. J Feline Med Surg. 2013 Aug;15(8):678-90. doi: 10.1177/1098612X12473994. PubMed PMID: 23349526.
6: Kushiro-Banker T, Keegan RD, Decourcey MA, Grubb TL, Greene SA, Armstrong R. Effects of tepoxalin and medetomidine on glomerular filtration rate in dogs. J Vet Med Sci. 2013 Jan 31;75(1):69-74. PubMed PMID: 22986275.
7: Bosmans T, Piron K, Oosterlinck M, Gasthuys F, Duchateau L, Waelbers T, Samoy Y, Van Vynckt D, Polis I. Comparison of analgesic efficacy of epidural methadone or ropivacaine/methadone with or without pre-operative oral tepoxalin in dogs undergoing tuberositas tibiae advancement surgery. Vet Anaesth Analg. 2012 Nov;39(6):618-27. doi: 10.1111/j.1467-2995.2012.00744.x. PubMed PMID: 22726277.
8: Sunaga T, Oh N, Hosoya K, Takagi S, Okumura M. Pro-apoptotic effects of tepoxalin, a cyclooxygenase/lipoxygenase dual inhibitor, on canine synovial fibroblasts. J Vet Med Sci. 2012 Jun;74(6):745-50. PubMed PMID: 22240988.
9: Wakshlag JJ, Peters-Kennedy J, Bushey JJ, Loftus JP. 5-lipoxygenase expression and tepoxalin-induced cell death in squamous cell carcinomas in cats. Am J Vet Res. 2011 Oct;72(10):1369-77. doi: 10.2460/ajvr.72.10.1369. PubMed PMID: 21962280.
10: Sottnik JL, Hansen RJ, Gustafson DL, Dow SW, Thamm DH. Induction of VEGF by tepoxalin does not lead to increased tumour growth in a canine osteosarcoma xenograft. Vet Comp Oncol. 2011 Jun;9(2):118-30. doi: 10.1111/j.1476-5829.2010.00240.x. PubMed PMID: 21569197.
11: Giorgi M, Mengozzi G, Raffaelli A, Saba A. Characterization of in vivo plasma metabolites of tepoxalin in horses using LC-MS-MS. J Pharm Biomed Anal. 2011 Aug 25;56(1):45-53. doi: 10.1016/j.jpba.2011.03.028. PubMed PMID: 21497474.
12: Guo XH, Zhang HW, Tao L, Li YJ, Wang PA, Wang SY, Wang Q, Dong LH, Chang JB. [Novel synthetic method and analgesic activity of tepoxalin]. Yao Xue Xue Bao. 2010 Oct;45(10):1260-4. Chinese. PubMed PMID: 21348304.
13: de Boever S, Neirinckx EA, Meyer E, de Baere S, Beyaert R, de Backer P, Croubels S. Pharmacodynamics of tepoxalin, sodium-salicylate and ketoprofen in an intravenous lipopolysaccharide inflammation model in broiler chickens. J Vet Pharmacol Ther. 2010 Dec;33(6):564-72. doi: 10.1111/j.1365-2885.2010.01184.x. PubMed PMID: 21062309.
14: Giorgi M, Cuniberti B, Ye G, Barbero R, Sgorbini M, Vercelli C, Corazza M, Re G. Oral administration of tepoxalin in the horse: a PK/PD study. Vet J. 2011 Oct;190(1):143-9. doi: 10.1016/j.tvjl.2010.09.013. PubMed PMID: 21036634.
15: Goodman LA, Torres BT, Reynolds LR, Budsberg SC. Effects of firocoxib, meloxicam, and tepoxalin administration on eicosanoid production in target tissues of healthy cats. Am J Vet Res. 2010 Sep;71(9):1067-73. doi: 10.2460/ajvr.71.9.1067. PubMed PMID: 20807147.
16: Macrory L, Vaughan-Thomas A, Clegg PD, Innes JF. An exploration of the ability of tepoxalin to ameliorate the degradation of articular cartilage in a canine in vitro model. BMC Vet Res. 2009 Jul 22;5:25. doi: 10.1186/1746-6148-5-25. PubMed PMID: 19624842; PubMed Central PMCID: PMC2719625.
17: Gilmour MA, Lehenbauer TW. Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs. Am J Vet Res. 2009 Jul;70(7):902-7. doi: 10.2460/ajvr.70.7.902. PubMed PMID: 19566476.
18: Horvath-Ungerboeck C, Thoday KL, Shaw DJ, van den Broek AH. Tepoxalin reduces pruritus and modified CADESI-01 scores in dogs with atopic dermatitis: a prospective, randomized, double-blinded, placebo-controlled, cross-over study. Vet Dermatol. 2009 Aug;20(4):233-42. doi: 10.1111/j.1365-3164.2009.00739.x. PubMed PMID: 19552701.
19: Goodman L, Torres B, Punke J, Reynolds L, Speas A, Ellis A, Budsberg S. Effects of firocoxib and tepoxalin on healing in a canine gastric mucosal injury model. J Vet Intern Med. 2009 Jan-Feb;23(1):56-62. doi: 10.1111/j.1939-1676.2008.0226.x. PubMed PMID: 19175721.
20: De Boever S, Neirinckx E, Baert K, De Backer P, Croubels S. Pharmacokinetics of tepoxalin and its active metabolite in broiler chickens. J Vet Pharmacol Ther. 2009 Feb;32(1):97-100. doi: 10.1111/j.1365-2885.2008.01000.x. PubMed PMID: 19161461.

Explore Compound Types